molecular formula C10H15N2Na3O9 B227390 1-benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol CAS No. 14110-73-7

1-benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol

Cat. No. B227390
CAS RN: 14110-73-7
M. Wt: 471.7 g/mol
InChI Key: IMSGHUBCVJVMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a natural product, which is derived from a marine sponge, and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the oxidative stress in the body. The compound has also been found to improve the cognitive function and protect the heart from ischemic injury.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug development. The compound is also readily available in large quantities, which makes it easy to study. However, the compound has some limitations for lab experiments. It is a complex molecule, which makes it difficult to synthesize and modify. The compound is also unstable and sensitive to light, which makes it difficult to handle.

Future Directions

There are several future directions for the study of 1-Benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol. One of the future directions is the development of analogs of the compound with improved potency and selectivity. Another future direction is the study of the compound in combination with other drugs for the treatment of various diseases. The compound can also be studied for its potential use in the treatment of other diseases, such as diabetes and obesity.
Conclusion:
In conclusion, this compound is a complex molecule that has gained significant attention in the field of scientific research. The compound has been found to possess potent biological activities and has been studied for its potential use in the treatment of various diseases. The synthesis of the compound is a complex process, and the mechanism of action is not fully understood. The compound has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound.

Synthesis Methods

The synthesis of 1-Benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol is a complex process that involves several steps. The compound is isolated from the marine sponge, Axinella sp. The extract obtained from the sponge is then subjected to various purification steps, including chromatography and crystallization, to obtain the pure compound.

Scientific Research Applications

The compound has been extensively studied for its various biological activities. It has been found to possess potent anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been found to possess neuroprotective and cardioprotective effects. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

14110-73-7

Molecular Formula

C10H15N2Na3O9

Molecular Weight

471.7 g/mol

IUPAC Name

1-benzyl-4-(8,11-dihydroxy-4-methylundec-1-enyl)-7-methyl-6-methylidene-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a,5-diol

InChI

InChI=1S/C29H45NO4/c1-20(10-7-14-24(32)15-9-17-31)11-8-16-25-28(33)22(3)21(2)27-26(30-19-29(25,27)34)18-23-12-5-4-6-13-23/h4-6,8,12-13,16,20-21,24-28,30-34H,3,7,9-11,14-15,17-19H2,1-2H3

InChI Key

IMSGHUBCVJVMDU-UHFFFAOYSA-N

SMILES

CC1C2C(NCC2(C(C(C1=C)O)C=CCC(C)CCCC(CCCO)O)O)CC3=CC=CC=C3

Canonical SMILES

CC1C2C(NCC2(C(C(C1=C)O)C=CCC(C)CCCC(CCCO)O)O)CC3=CC=CC=C3

synonyms

1-Benzyl-4-(8,11-dihydroxy-4-methyl-1-undecenyl)-5,6,7,7a-tetrahydro-7-methyl-6-methylene-3a,5(4H)-isoindolinediol

Origin of Product

United States

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